3'-Ethoxy-4'-methyl-2,2,2-trifluoroacetophenone

Description

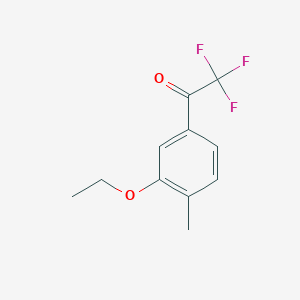

3'-Ethoxy-4'-methyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoromethyl (-CF₃) group at the acetyl position, an ethoxy (-OCH₂CH₃) substituent at the 3' position, and a methyl (-CH₃) group at the 4' position of the benzene ring. This compound belongs to the trifluoroacetophenone family, which is widely used in organic synthesis, catalysis, and materials science due to the electron-withdrawing nature of the -CF₃ group, which enhances reactivity in electrophilic substitution and condensation reactions .

Properties

IUPAC Name |

1-(3-ethoxy-4-methylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-9-6-8(5-4-7(9)2)10(15)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZLKQOYZNWHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone typically involves the trifluoromethylation of an appropriate acetophenone derivative. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under nitrogen atmosphere using reagents such as trifluoromethyl iodide and a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or methyl magnesium bromide (CH3MgBr) are employed.

Major Products

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of trifluoroalcohols.

Substitution: Formation of various substituted acetophenones.

Scientific Research Applications

Organic Synthesis

3'-Ethoxy-4'-methyl-2,2,2-trifluoroacetophenone serves as a crucial building block in organic synthesis. It is utilized in the preparation of:

- Fluorinated Polymers : Due to its trifluoromethyl group, it aids in synthesizing polymers with enhanced thermal stability.

- Complex Organic Molecules : Acts as an intermediate in synthesizing various pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown potential pharmacological activities:

- Anticancer Activity : Studies indicate that it exhibits cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Properties : In murine models, it significantly reduces pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary assessments reveal moderate effectiveness against several bacterial and fungal strains.

Biological Mechanisms

Research suggests that this compound interacts with specific molecular targets involved in metabolic pathways:

- Enzyme Interaction : May inhibit enzymes associated with cancer progression.

- Signaling Pathways : Modulates pathways related to inflammation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Antimicrobial | Activity against bacteria/fungi |

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | Lacks ethoxy and methyl groups | Simpler analog |

| 4'-Methyl-2,2,2-trifluoroacetophenone | Similar structure without ethoxy group | Limited reactivity |

| 4'-Methoxy-2,2,2-trifluoroacetophenone | Contains methoxy instead of ethoxy | Different electronic properties |

Cytotoxicity Study

A study on various cancer cell lines demonstrated that treatment with this compound inhibited cell growth significantly. The results indicated potential as an anticancer agent with varying potency across different cell types.

Inflammation Model

In a controlled murine model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines compared to untreated controls. This finding supports its potential therapeutic use in inflammatory diseases.

Antimicrobial Evaluation

A preliminary evaluation of antimicrobial activity showed that the compound exhibited moderate effectiveness against several strains of bacteria and fungi. This suggests its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

- 3′-Methyl-2,2,2-trifluoroacetophenone: The replacement of the ethoxy group with a methyl group at the 3' position reduces electron-donating effects, making the compound more electron-deficient. This structural variant was identified as a potent acetylcholinesterase (AChE) inhibitor in computational and experimental studies, outperforming galantamine in binding affinity .

- 4'-Methoxy-2,2,2-trifluoroacetophenone: The methoxy (-OCH₃) group at the 4' position introduces stronger electron-withdrawing effects compared to the methyl group in the target compound. This derivative exhibits a reaction enthalpy (ΔrH°) of -28 kJ/mol in ketone hydration, indicating higher thermodynamic stability in polar solvents .

- 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone: The chloro substituent at the 4' position significantly increases electron withdrawal, enhancing reactivity in Friedel-Crafts polycondensation for fluoropolymer synthesis. However, it raises safety concerns, as indicated by its GHS-compliant hazard classification .

Table 1: Substituent Effects on Key Properties

Physical and Thermodynamic Properties

- Boiling Points and Solubility: Ethoxy and methoxy substituents increase solubility in polar solvents compared to methyl or halogenated derivatives. For example, 4'-methoxy-2,2,2-trifluoroacetophenone has a molecular weight of 204.15 g/mol and is soluble in water-polar solvent mixtures .

- Thermodynamic Stability: The -CF₃ group stabilizes the carbonyl moiety, as evidenced by lower reaction enthalpies in hydration reactions (-28 kJ/mol for 4'-methoxy vs. -35 kJ/mol for non-fluorinated acetophenones) .

Biological Activity

3'-Ethoxy-4'-methyl-2,2,2-trifluoroacetophenone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an ethoxy group, a methyl group, and three fluorine atoms attached to the acetophenone backbone. This unique structure may contribute to its biological properties.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with various cellular pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Antimicrobial | Activity against bacteria/fungi |

Case Studies

Recent case studies have provided insights into the efficacy and safety of this compound:

- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth with IC50 values ranging from 10 to 30 µM. The study highlighted its potential as an anticancer agent .

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines compared to controls. This suggests a promising avenue for therapeutic use in inflammatory conditions .

- Antimicrobial Evaluation : A preliminary assessment of antimicrobial activity revealed that the compound exhibited moderate effectiveness against several strains of bacteria and fungi, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.